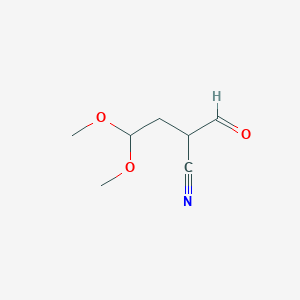

2-Formyl-4,4-dimethoxybutanenitrile

Description

Contextual Significance in Modern Organic Synthesis

The significance of a molecule like 2-Formyl-4,4-dimethoxybutanenitrile in modern organic synthesis can be inferred from the reactivity of its constituent parts. α-Formyl nitriles, also known as 2-cyanopropanals, are a class of compounds that serve as valuable building blocks. The presence of both a nucleophilic and an electrophilic center in the formyl group, combined with the versatile reactivity of the nitrile group, allows for a wide range of chemical transformations. These transformations are crucial for the construction of more complex molecular architectures, which are often the basis for pharmaceuticals, agrochemicals, and materials.

Strategic Utility as a Versatile Synthetic Intermediate for Complex Molecules

The strategic utility of this compound lies in its potential as a bifunctional intermediate. The formyl group can undergo a variety of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions to form new carbon-carbon bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. libretexts.orgyoutube.com This dual reactivity allows for sequential or selective transformations, providing a pathway to highly functionalized molecules.

Furthermore, the dimethoxy acetal (B89532) at the 4-position is a protecting group for an aldehyde. This feature is of great strategic importance in multi-step synthesis, as it allows for the selective reaction of the formyl group at the 2-position while the aldehyde at the 4-position remains unreactive. The acetal can then be deprotected under acidic conditions to reveal the second aldehyde, enabling further synthetic manipulations. This differential reactivity makes the compound a potentially valuable precursor for the synthesis of complex acyclic and heterocyclic systems.

Historical Context and Evolution of Formyl Nitrile Chemistry

The chemistry of nitriles has a rich history dating back to the 18th and 19th centuries. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.org This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.org The term "nitrile" itself was coined by Hermann Fehling in 1844. wikipedia.org

The synthesis of nitriles has evolved significantly over the years. Early methods included the reaction of alkyl halides with metal cyanides, a reaction now known as the Kolbe nitrile synthesis. wikipedia.org The Letts nitrile synthesis, discovered in 1872, provided a method for preparing nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org In recent decades, a variety of new methods have been developed, including the dehydration of amides, the hydrocyanation of alkenes, and electrochemical synthesis. numberanalytics.comstudysmarter.co.uk These modern techniques often offer improved efficiency, milder reaction conditions, and greater functional group tolerance. numberanalytics.comnih.gov The development of methods for the synthesis of α-formyl nitriles, a specific subclass of nitriles, has further expanded the synthetic chemist's toolbox, providing access to versatile intermediates like this compound.

Physicochemical Data of a Related Compound

Due to the limited availability of experimental data for this compound, the following table provides data for the closely related compound, 4,4-Dimethoxybutyronitrile , which lacks the formyl group at the 2-position. This information is provided for contextual reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| Boiling Point | 90-91 °C at 14 mmHg | N/A |

| Density | 0.992 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.419 | N/A |

Structure

3D Structure

Properties

CAS No. |

85163-50-4 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-formyl-4,4-dimethoxybutanenitrile |

InChI |

InChI=1S/C7H11NO3/c1-10-7(11-2)3-6(4-8)5-9/h5-7H,3H2,1-2H3 |

InChI Key |

GECTZSIHXOCIEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(C=O)C#N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Formyl 4,4 Dimethoxybutanenitrile

Chemo- and Regioselective Synthesis Approaches to the Butanenitrile Core

The construction of the 2-Formyl-4,4-dimethoxybutanenitrile framework requires careful consideration of the reactivity of the different functional groups. The synthetic strategy must selectively introduce the formyl group at the C2 position while protecting the aldehyde functionality as an acetal (B89532).

The introduction of a formyl group onto a nitrile precursor is a key step in the synthesis of this compound. Various formylating agents and reaction conditions can be employed to achieve this transformation. A common approach involves the use of a suitable C1 electrophile in the presence of a strong base to deprotonate the α-carbon of the nitrile.

One potential route could involve the α-formylation of a protected 4-aminobutyronitrile (B1266170) derivative. While direct formylation of nitriles can be challenging, related formylation reactions on other activated methylene (B1212753) compounds have been extensively studied. For instance, the ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde has been shown to be effective for a wide range of substrates. orgsyn.org This method has been successfully applied to phenols bearing electron-withdrawing groups like cyano and ester groups, although the reaction rates may be slower. orgsyn.org The successful formylation of 4-cyanophenol suggests that a cyano group can be tolerated under certain formylation conditions. orgsyn.org

A hypothetical two-step approach for the synthesis of the target molecule could begin with the formylation of a suitable nitrile precursor, followed by acetalization. The choice of the nitrile precursor is critical. A plausible starting material would be a derivative where the eventual aldehyde at C4 is protected or masked.

The dimethoxy acetal in this compound serves as a protecting group for the aldehyde at the C4 position. This protection is crucial to prevent undesired side reactions during the introduction and manipulation of the formyl group at the C2 position. Acetalization is typically achieved by treating the corresponding aldehyde with an alcohol, such as methanol, in the presence of an acid catalyst.

In the context of synthesizing this compound, the acetalization of a precursor dialdehyde (B1249045) would need to be selective. Alternatively, a starting material already containing the dimethoxy acetal functionality could be employed. For example, 3,3-dimethoxypropanal could potentially serve as a precursor, which would then require the introduction of the nitrile and formyl groups at the appropriate positions.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. An ideal MCR for this target would bring together three or more starting materials in a single reaction vessel to form the desired product, minimizing purification steps and waste generation.

While a specific one-pot reaction for this compound is not readily found in the literature, the principles of MCRs can be applied to design a potential synthetic route. For instance, a Passerini or Ugi reaction could theoretically be adapted. These reactions are powerful tools for the synthesis of α-acyloxy carboxamides and α-aminoacyl amides, respectively, and involve the combination of a carbonyl compound, an isocyanide, and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi). The challenge would lie in designing the appropriate starting materials that contain the necessary nitrile and protected aldehyde functionalities. The participation of formylation reactions in one-pot preparations has been noted, highlighting the potential for developing such integrated synthetic strategies. orgsyn.org

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods, including both transition metal catalysis and organocatalysis, offer powerful tools for the selective and efficient synthesis of complex organic molecules. These approaches can provide access to this compound with high levels of control over stereochemistry and functional group compatibility.

Transition metal catalysis provides a versatile platform for the formation of key bonds in the synthesis of this compound. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the construction of the carbon skeleton. A hypothetical route could involve the coupling of a suitable organometallic reagent containing the dimethoxy acetal moiety with an α-halo nitrile derivative bearing a protected formyl group.

Hydroformylation, a transition metal-catalyzed process that introduces a formyl group and a hydrogen atom across a double bond, could also be a viable strategy. Starting with an appropriately substituted alkene precursor, such as 3,3-dimethoxypropenenitrile, a regioselective hydroformylation reaction could potentially install the formyl group at the C2 position. The choice of catalyst and ligands would be crucial to control the regioselectivity of this transformation.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereoselectivity and functional group tolerance. For the synthesis of this compound, an organocatalytic approach could be particularly advantageous for the stereoselective introduction of the formyl group.

For example, an enamine-based activation of a nitrile-containing precursor could be employed. In this scenario, a chiral secondary amine catalyst would react with the starting material to form a nucleophilic enamine intermediate. This enamine could then react with an electrophilic formylating agent, with the stereochemistry of the newly formed stereocenter being controlled by the chiral catalyst. While direct application to this specific molecule is not documented, the principles of organocatalytic α-functionalization of carbonyl compounds and their derivatives are well-established and could be adapted for this purpose.

Biocatalytic Transformations for Enantioselective Synthesis

The introduction of a chiral center at the C2 position of this compound through biocatalytic methods represents a significant challenge and a key area of research. While direct enzymatic formylation of a precursor like 4,4-dimethoxybutanenitrile (B76483) is not a commonly reported transformation, analogous biocatalytic reactions provide a framework for potential synthetic routes.

Enzymes such as hydroxynitrile lyases (HNLs) are instrumental in the asymmetric synthesis of cyanohydrins from aldehydes or ketones and a cyanide source. A hypothetical approach for the enantioselective synthesis of a precursor to this compound could involve the enzymatic hydrocyanation of a suitable aldehyde. However, the direct enzymatic introduction of a formyl group at the C2 position of an existing nitrile is not a standard biocatalytic process.

More plausibly, biocatalysis could be employed to resolve a racemic mixture of this compound or a suitable precursor. Lipases are widely used for the kinetic resolution of racemic alcohols and esters. jocpr.com For instance, a racemic alcohol precursor could be subjected to lipase-catalyzed acylation, leading to the selective formation of an ester from one enantiomer, allowing for the separation of the unreacted enantiomer.

Table 1: Potential Biocatalytic Strategies for Enantioselective Synthesis

| Strategy | Enzyme Class | Substrate | Potential Outcome |

| Kinetic Resolution | Lipase | Racemic alcohol precursor | Enantiomerically enriched alcohol and ester |

| Asymmetric Hydrocyanation | Hydroxynitrile Lyase (HNL) | Prochiral aldehyde | Chiral cyanohydrin precursor |

Sustainable Synthesis Protocols and Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance process efficiency. The synthesis of this compound can be designed to align with these principles through various strategies.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in solvent-free conditions or in aqueous media are cornerstone approaches in green chemistry. For the synthesis of this compound, exploring solvent-free formylation reactions of 4,4-dimethoxybutanenitrile could significantly reduce volatile organic compound (VOC) emissions. Mechanochemistry, which involves reactions induced by mechanical force, is a promising solvent-free technique.

Aqueous synthesis is another attractive alternative. While the reactants and intermediates in the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous systems. This approach not only reduces the reliance on organic solvents but can also simplify product isolation.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com For the synthesis of this compound, a high atom economy is desirable. Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

The reaction mass efficiency (RME) provides a more practical measure of the "greenness" of a reaction by considering the masses of all reagents, solvents, and workup materials relative to the mass of the product. Optimizing reaction conditions to minimize the use of excess reagents, auxiliary substances, and purification steps is crucial for improving the RME of the synthesis of this compound.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Definition | Goal for a "Green" Synthesis |

| Atom Economy | (MW of product / sum of MW of all reactants) x 100% | Maximize (approaching 100%) |

| Reaction Mass Efficiency (RME) | (Mass of product / total mass of reactants and reagents) x 100% | Maximize |

| E-Factor | (Total mass of waste / mass of product) | Minimize (approaching 0) |

Stereochemical Control and Asymmetric Synthesis of Chiral Analogs

The presence of a stereocenter at the C2 position in this compound opens the door to the synthesis of chiral analogs, which can have distinct biological activities or serve as valuable building blocks. Achieving stereochemical control is paramount in these syntheses.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For this compound, this could be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as formylation. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Catalysis: A chiral catalyst, either a metal complex with a chiral ligand or an organocatalyst, can be used to control the stereochemistry of the formylation step. This approach is often more efficient as only a catalytic amount of the chiral source is required.

Substrate-Controlled Synthesis: If the precursor molecule already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions.

The development of these asymmetric methods is crucial for accessing the full potential of chiral this compound analogs in various applications.

Mechanistic Investigations of 2 Formyl 4,4 Dimethoxybutanenitrile Reactivity

Reaction Pathways Involving the Nitrile Group

The nitrile group is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. pressbooks.pub Its reactivity can be harnessed to synthesize a variety of important nitrogen-containing compounds.

One of the most fundamental reactions of nitriles is their hydrolysis to form amides and subsequently carboxylic acids. libretexts.orgchemistrysteps.com This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.org In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly adds to the nitrile carbon. libretexts.org

The initial product of hydrolysis is an imidic acid (in acid-catalyzed hydrolysis) or an imine anion (in base-catalyzed hydrolysis), which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, which is often slower than the initial nitrile hydration, yields the corresponding carboxylic acid.

The general scheme for the hydrolysis of 2-Formyl-4,4-dimethoxybutanenitrile to its corresponding amide and carboxylic acid is depicted below. It is important to note that the formyl group might need protection or could participate in side reactions under the hydrolysis conditions.

Table 1: Illustrative Hydrolysis Reactions of the Nitrile Group

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | H₂SO₄ (aq), Δ | 2-Formyl-4,4-dimethoxybutanoic acid |

| This compound | NaOH (aq), Δ | Sodium 2-formyl-4,4-dimethoxybutanoate |

Beyond hydrolysis, the nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after an aqueous workup. libretexts.orgchadsprep.com The reaction proceeds through the formation of an imine anion intermediate which is then hydrolyzed. libretexts.org

The nitrile group can participate in cycloaddition reactions to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. For instance, in the presence of azides, nitriles can undergo [3+2] cycloaddition reactions to form tetrazoles. This reaction, often catalyzed by a Lewis acid, provides a direct route to highly functionalized five-membered nitrogen-containing heterocycles. The formyl group in this compound could potentially influence the regioselectivity and stereoselectivity of such cycloadditions.

The reduction of the nitrile group is a valuable method for the synthesis of primary amines. libretexts.orgchemistrysteps.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the primary amine after an aqueous workup. libretexts.org

Alternatively, catalytic hydrogenation using transition metal catalysts such as Raney nickel, platinum, or palladium can also effect the reduction of nitriles to primary amines. The choice of catalyst and reaction conditions can sometimes influence the formation of secondary and tertiary amines as byproducts. For a substrate like this compound, chemoselective reduction of the nitrile in the presence of the aldehyde would be a significant challenge, often requiring careful selection of the reducing agent and conditions.

Table 2: Representative Reductive Transformations of the Nitrile Group

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF; 2. H₂O | 2-(Aminomethyl)-4,4-dimethoxybutanal |

Transformations of the Formyl (Aldehyde) Moiety

The formyl group is a highly reactive functional group that readily undergoes nucleophilic addition and a variety of condensation reactions.

The presence of an α-hydrogen atom adjacent to the formyl group in this compound allows it to participate in aldol (B89426) and related condensation reactions. In the presence of a base, the α-hydrogen can be abstracted to form an enolate, which can then act as a nucleophile and attack the aldehyde of another molecule. This leads to the formation of a β-hydroxy aldehyde (an aldol addition product). youtube.com Under harsher conditions, such as higher temperatures, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde (an aldol condensation product). youtube.com

The reactivity in aldol reactions can be complex due to the presence of the nitrile group, which also has an activating effect on the α-hydrogen. The specific outcome of the reaction would likely depend on the choice of base and reaction conditions.

Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes or ketones. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of this intermediate to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

For this compound, reductive amination provides a direct route to a wide array of substituted amines, where the nature of the final product is determined by the amine used in the initial step.

Table 3: Illustrative Reductive Amination Reactions of the Formyl Group

| Reactant | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Benzylamine, NaBH(OAc)₃, CH₂Cl₂ | N-(Benzyl)-2-(cyanomethyl)-4,4-dimethoxybutan-1-amine |

| This compound | Aniline, NaBH₃CN, MeOH | N-(Phenyl)-2-(cyanomethyl)-4,4-dimethoxybutan-1-amine |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Detailed studies specifically outlining the Wittig or Horner-Wadsworth-Emmons (HWE) reactions with this compound are not prevalent in the reviewed literature. However, the general principles of these reactions can be applied to predict its behavior. The aldehyde functional group in this compound would be the reactive site for these olefination reactions.

In a Wittig reaction , a phosphorus ylide would attack the electrophilic carbonyl carbon of the formyl group. The stereochemical outcome would depend on the nature of the ylide (stabilized or non-stabilized).

The Horner-Wadsworth-Emmons reaction , which typically employs a phosphonate (B1237965) carbanion, is known for its high stereoselectivity, generally favoring the formation of (E)-alkenes. lookchem.com The reaction proceeds through a nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by the elimination of a phosphate (B84403) ester. lookchem.com The mild conditions often associated with the HWE reaction could be advantageous in the case of a multifunctional substrate like this compound, potentially minimizing side reactions involving the nitrile or dimethoxy acetal (B89532) groups.

A general representation of the HWE reaction is as follows:

Figure 1.

Figure 1.Without specific experimental data for this compound, the following table provides a hypothetical projection of potential outcomes based on common HWE reagents.

| Phosphonate Reagent | Expected Alkene Product | Potential Stereoselectivity |

| Triethyl phosphonoacetate | Ethyl (E)-3-cyano-5,5-dimethoxypent-2-enoate | High (E) selectivity |

| (Diethoxyphosphoryl)acetonitrile | (E)-3-Cyano-5,5-dimethoxypent-2-enenitrile | High (E) selectivity |

| Benzylphosphonate diethyl ester | (E)-1-(3,3-Dimethoxy-1-cyanopropyl)-2-phenylethene | High (E) selectivity |

Reactivity of the Dimethoxy Acetal Group

The dimethoxy acetal group serves as a protecting group for a second aldehyde functionality within the molecule. Its reactivity is primarily centered around its hydrolysis and stability under different pH conditions.

Acetal Hydrolysis and Selective Deprotection Conditions

Acetal hydrolysis is an acid-catalyzed process. The acetal group in this compound can be selectively deprotected to reveal the aldehyde under acidic conditions. A patent describing the use of this compound in the synthesis of macrolide antibacterial agents specifies its reaction in the presence of an acid. google.com This suggests that while the acetal is stable under neutral and basic conditions, it can be cleaved when subjected to acid.

The reaction conditions mentioned in the patent for a transformation involving this compound are:

| Acid Catalyst | Solvent | Temperature | Duration |

| Trifluoroacetic acid | Acetonitrile, Methylene (B1212753) chloride, or Toluene | -20 °C to 100 °C | 2 to 96 hours |

This data is derived from a patent describing a specific synthetic application and may not represent general deprotection protocols. google.com

Transacetalization Reactions for Functional Group Interconversion

Information regarding transacetalization reactions specifically involving this compound is not available in the surveyed literature. In principle, under acidic conditions, the dimethoxy acetal could react with a different diol to form a new cyclic acetal, or with a different alcohol to undergo alcohol exchange. This would be a competing reaction with hydrolysis if water is present.

Stability and Reactivity Profiles Under Acidic and Basic Conditions

The stability of the functional groups in this compound is pH-dependent.

Acidic Conditions: The dimethoxy acetal is labile and will undergo hydrolysis to an aldehyde. The formyl group and the nitrile group are generally stable to mild acidic conditions. The patent data indicates the compound is utilized in the presence of trifluoroacetic acid, suggesting the formyl and nitrile groups are compatible with these conditions, at least for the duration of that specific reaction. google.com

Basic Conditions: The dimethoxy acetal and the nitrile group are expected to be stable under basic conditions. The formyl group, however, possesses an acidic α-hydrogen, which could be abstracted by a strong base, leading to potential side reactions such as aldol condensation or epimerization.

| Condition | Formyl Group | Dimethoxy Acetal Group | Nitrile Group |

| Acidic (e.g., TFA) | Stable | Labile (hydrolyzes) | Stable |

| Basic (e.g., NaOH) | Reactive (α-proton abstraction) | Stable | Stable |

Interplay Between Functional Groups and Chemoselectivity

The presence of three distinct functional groups—aldehyde, nitrile, and dimethoxy acetal—allows for the potential for chemoselective reactions.

Chemoselective Reactivity Profiling in Polyfunctional Systems

The inherent differences in the reactivity of the functional groups can be exploited to achieve chemoselectivity.

Reactions at the Formyl Group: The aldehyde is the most electrophilic carbonyl group and is susceptible to nucleophilic attack. Olefination reactions like the Wittig and HWE reactions would selectively occur at the formyl group, leaving the acetal and nitrile untouched, especially under neutral or mildly basic conditions. Reductants like sodium borohydride would selectively reduce the aldehyde to a primary alcohol.

Reactions at the Acetal Group: As discussed, the acetal is selectively cleaved under acidic conditions. This allows for the unmasking of a second aldehyde functionality after the formyl group has been manipulated.

Reactions at the Nitrile Group: The nitrile group is relatively unreactive but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride. These conditions would likely also affect the other functional groups.

The use of this compound in the synthesis of the natural product Reductiline highlights its role as a building block where its functional groups are likely manipulated in a stepwise, chemoselective manner. lookchem.com

Tandem and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

A prime example of such a cascade is in the synthesis of substituted pyridines. The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and efficient methods for its construction are of great interest. organic-chemistry.org In a hypothetical, yet chemically plausible, multi-component reaction, 4,4-dimethoxybutanenitrile (B76483) can serve as a four-carbon building block.

The general mechanism for such a cascade would commence with the acid-catalyzed deprotection of the acetal to form the transient 4-oxobutanenitrile. This intermediate, possessing both an aldehyde and a nitrile, is then poised for a series of condensation and cyclization reactions. For instance, in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and another carbonyl compound, a complex cascade can be initiated. This would likely proceed through an initial Knoevenagel condensation or a Michael addition, followed by cyclization and subsequent aromatization to furnish the pyridine ring.

The efficiency and outcome of such cascade reactions are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as the nature of the other reacting partners. The following table outlines a representative, albeit hypothetical, cascade reaction for the synthesis of a polysubstituted pyridine, illustrating the potential of 4,4-dimethoxybutanenitrile as a versatile synthon.

Table 1: Representative Cascade Reaction for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| 4,4-Dimethoxybutanenitrile | Ethyl acetoacetate | Ammonium acetate, Acetic acid | Ethyl 2-methyl-5-(cyanomethyl)nicotinate |

| 4,4-Dimethoxybutanenitrile | Acetone | Ammonium acetate, Copper(II) acetate | 2,6-Dimethyl-3-(cyanomethyl)pyridine |

| 4,4-Dimethoxybutanenitrile | Benzaldehyde | Ammonium acetate, Acetic acid | 5-(Cyanomethyl)-2-phenylpyridine |

This table is interactive. You can sort the data by clicking on the column headers.

Detailed research in this area would focus on optimizing the reaction conditions to maximize the yield and selectivity of the desired pyridine derivatives. Mechanistic studies would involve the identification of key intermediates and transition states to gain a deeper understanding of the reaction pathway. The ability to construct complex heterocyclic systems from a simple, acyclic precursor like 4,4-dimethoxybutanenitrile underscores the power of tandem and cascade reactions in modern organic synthesis.

Applications of 2 Formyl 4,4 Dimethoxybutanenitrile in Advanced Organic Synthesis

Building Block for Natural Product Synthesis

The intricate and often stereochemically rich structures of natural products present significant synthetic challenges. The carbon skeleton and functional group array of 2-Formyl-4,4-dimethoxybutanenitrile offer a potential starting point for the assembly of such complex targets.

The incorporation of the this compound core into more elaborate structures would rely on the selective reactivity of its functional groups. For instance, the formyl group is amenable to a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and Grignard additions. These transformations would allow for the extension of the carbon chain and the introduction of new stereocenters.

The nitrile group can be seen as a masked carboxylic acid, amine, or even a ketone through hydrolysis, reduction, or reaction with organometallic reagents, respectively. The dimethoxyacetal serves as a protected aldehyde, which can be unveiled under acidic conditions at a later synthetic stage to allow for further functionalization. This differential reactivity provides a powerful handle for a stepwise and controlled elaboration of the molecular framework.

A hypothetical retrosynthetic analysis of a complex natural product might envision a disconnection that leads back to a fragment closely resembling this compound. The synthetic strategy would then involve the forward synthesis, utilizing the aforementioned reactions to build the target molecule.

The structural motifs accessible from this compound are relevant to various classes of biologically active compounds. For example, the 1,3-relationship between the formyl and nitrile groups could be exploited to synthesize substituted piperidines or pyridines, which are common cores in many alkaloids and pharmaceuticals.

Furthermore, the butanenitrile backbone, after suitable modifications, could serve as a precursor to polyketide-like structures or amino acid derivatives, both of which are fundamental building blocks in a vast number of natural products with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Precursors for Pharmaceutical and Agrochemical Intermediates

The synthesis of novel pharmaceutical and agrochemical agents often relies on the efficient construction of heterocyclic and functionalized acyclic intermediates. The reactivity profile of this compound makes it an intriguing candidate for such applications.

The combination of a formyl group and a nitrile in the same molecule is a classic precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation reactions with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. Treatment with amidines or guanidines could provide access to pyrimidine (B1678525) derivatives.

The presence of the protected aldehyde at the 4-position adds another layer of synthetic potential. Following initial heterocycle formation, deprotection of the acetal (B89532) would furnish a reactive aldehyde, allowing for further annulation reactions to build more complex, fused heterocyclic systems. These heterocyclic cores are prevalent in a wide range of bioactive molecules.

The nitrile and formyl groups of this compound are valuable precursors to other key functional groups. The nitrile can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. The formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol.

This allows for the synthesis of a variety of functionalized building blocks. For example, reductive amination of the formyl group, followed by nitrile hydrolysis, would yield a δ-amino acid derivative. Alternatively, reduction of both the formyl and nitrile groups would produce a diamino alcohol. These highly functionalized acyclic molecules are important intermediates in the synthesis of pharmaceuticals, such as enzyme inhibitors and receptor agonists, as well as in the development of new agrochemicals. A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids has been described, which could be applicable to derivatives of this butanenitrile. nih.govresearchgate.net

Table 1: Potential Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Formyl | NaBH₄ | Primary Alcohol |

| Formyl | CrO₃, H₂SO₄ | Carboxylic Acid |

| Formyl | R-NH₂, NaBH₃CN | Secondary Amine |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid |

| Nitrile | LiAlH₄ | Primary Amine |

| Acetal | H₃O⁺ | Aldehyde |

This table is illustrative and based on standard organic transformations.

Material Science Applications of this compound Derivatives

While the primary applications of a molecule like this compound are likely in synthetic organic chemistry, its derivatives could potentially find use in material science. The ability to introduce a variety of functional groups allows for the tailoring of molecular properties.

For instance, the synthesis of polymers with pendant functional groups can lead to materials with specific properties. The amine and carboxylic acid derivatives of this compound could be used as monomers for the synthesis of polyamides or polyesters. The presence of additional functional groups, derived from the original formyl and acetal moieties, could allow for post-polymerization modifications, leading to materials with tailored surface properties, cross-linking capabilities, or the ability to chelate metal ions. The fabrication of carboxylic functionalized nanoparticles for environmental applications is an area of active research where such tailored monomers could be of interest. nih.gov

Polymer Synthesis via Nitrile and Aldehyde Functionalization

The bifunctional nature of this compound, possessing both an aldehyde and a nitrile group, makes it a promising candidate as a monomer for the synthesis of novel polymers. quora.com The independent or sequential reaction of these functional groups can lead to the formation of linear, branched, or cross-linked polymer chains with tailored properties.

The aldehyde functionality can participate in various polymerization reactions. For instance, it can undergo polymerization through an intramolecular-intermolecular propagation mechanism, similar to the polymerization of glutaraldehyde, which can form polymers with cyclic ether units in the main chain. researchgate.net This approach could yield polymers with unique thermal and mechanical properties.

The nitrile group, on the other hand, is a polar functional group known to enhance the glass transition temperature (Tg) of polymers by increasing intermolecular interactions. lu.se It can be involved in polymerization through several pathways. For example, the nitrile group can be reduced to a primary amine, which can then be used in step-growth polymerization with other monomers containing carboxylic acid or acyl chloride functionalities to form polyamides. chemistrysteps.comlibretexts.org

The presence of both aldehyde and nitrile functionalities in one molecule offers the potential for creating multifunctional polymers. For instance, a step-growth polymerization could be designed where the aldehyde group of one monomer reacts with a suitable functional group of another monomer, while the nitrile groups remain as pendant functionalities along the polymer backbone. These pendant nitrile groups could then be post-functionalized to introduce other desired properties or to create cross-linked networks.

Table 1: Potential Polymerization Reactions Involving this compound

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type |

| Aldehyde | Intramolecular-intermolecular propagation | Polyether with cyclic units |

| Nitrile (after reduction to amine) | Step-growth polymerization with dicarboxylic acids | Polyamide |

| Aldehyde and Nitrile | Step-growth polymerization with selective reactivity | Functional polymer with pendant nitrile groups |

This table presents potential polymerization pathways based on the known reactivity of aldehyde and nitrile functional groups.

Precursors for Advanced Organic Materials and Functional Molecules

The distinct reactivity of the functional groups in this compound makes it a versatile precursor for a variety of advanced organic materials and functional molecules, including heterocyclic compounds and chiral building blocks.

The α-formyl nitrile moiety is a key synthon for the construction of various heterocyclic systems. This structural motif can react with a range of dinucleophiles to yield substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. longdom.orgclockss.orgresearchgate.net For example, condensation reactions with amidines or guanidines could lead to the formation of pyrimidine derivatives.

Furthermore, the aldehyde group can be converted into a cyanohydrin, a valuable intermediate in organic synthesis. d-nb.inforsc.orgyoutube.com The resulting α-hydroxynitrile can be a precursor to α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, all of which are important chiral building blocks for the synthesis of biologically active molecules. researchgate.net The acetal group in this compound serves as a protecting group for a second aldehyde functionality. pearson.comchemistrysteps.comlibretexts.orgyoutube.com This allows for selective reactions at the unprotected formyl group. Subsequent deprotection of the acetal under acidic conditions would reveal the second aldehyde, enabling further, site-specific transformations. This feature is particularly useful in multi-step syntheses where chemoselectivity is crucial.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group Transformation | Intermediate/Product Class | Potential Application |

| Reaction of α-formyl nitrile with dinucleophiles | Heterocyclic compounds (e.g., pyridines, pyrimidines) | Pharmaceuticals, functional materials |

| Addition of HCN to the aldehyde | Cyanohydrin | Chiral building blocks |

| Hydrolysis of the nitrile group | α-Formyl carboxylic acid | Precursor for amino acids and other biomolecules |

| Deprotection of the acetal group | Dialdehyde (B1249045) derivative | Cross-linking agent, precursor for macrocycles |

This table outlines potential synthetic applications based on the reactivity of the functional groups present in this compound.

Advanced Analytical Methodologies for 2 Formyl 4,4 Dimethoxybutanenitrile Research

Spectroscopic Characterization Techniques for Structural Elucidation

Detailed spectroscopic data is essential for the unambiguous determination of a molecule's three-dimensional structure and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

No published NMR data (¹H, ¹³C, or advanced 2D NMR) for 2-Formyl-4,4-dimethoxybutanenitrile could be located. Such data would be critical for mapping the proton and carbon framework of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectra for this compound are not available in the reviewed literature. These techniques would be instrumental in identifying key vibrational frequencies associated with its formyl, methoxy (B1213986), and nitrile functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, High-Resolution MS)

There is no available mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound.

Chromatographic Separation and Purity Analysis

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Specific GC or HPLC methods developed for the analysis of this compound have not been reported.

Solid-State Characterization Techniques for Crystalline Forms

Information regarding the solid-state properties or crystalline forms of this compound is not present in the available scientific literature.

X-ray Powder Diffraction (XRPD) for Polymorph and Crystal Structure Analysis5.3.2. Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis, Dynamic Vapor Sorption) for Phase Transitions and Stability

Despite a thorough investigation, no scholarly articles, patents, or datasets corresponding to these specific analyses for this compound could be retrieved. General information on the analytical techniques themselves is available, but the application and results for the specified compound are not documented in the public domain.

Consequently, the creation of an article with detailed research findings and data tables, as per the requested outline, is not possible at this time due to the absence of foundational research on this particular compound.

Table of Compounds Mentioned

As no article could be generated based on the available information, a table of mentioned compounds is not applicable.

Computational and Theoretical Studies on 2 Formyl 4,4 Dimethoxybutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can predict a wide range of molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For 2-Formyl-4,4-dimethoxybutanenitrile, the HOMO is likely to be located around the electron-rich regions, such as the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the nitrile group. The LUMO, on the other hand, would be expected to be centered on the electron-deficient formyl group and the carbon atom of the nitrile group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. FMO analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound.

A hypothetical FMO analysis for a cycloaddition reaction could be visualized, similar to general depictions of such analyses researchgate.net.

Charge Distribution, Electrostatic Potential Mapping, and Dipole Moments

The distribution of electron density within a molecule is rarely uniform. Quantum chemical calculations can provide a detailed picture of this distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbon of the formyl group, highlighting their electrophilic nature. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for studying the intricate details of chemical reactions. It allows for the exploration of reaction pathways and the identification of transient species that are often difficult to observe experimentally.

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating the geometry of this transition state is a primary goal of computational reaction modeling. Once identified, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. nih.gov

For a reaction involving this compound, such as its hydrolysis or reduction, computational methods can be employed to model the step-by-step mechanism. The calculated energy barriers for different potential pathways can help in determining the most likely reaction mechanism. nih.gov For instance, in a base-catalyzed hydrolysis, calculations could determine the energy barrier for the nucleophilic attack of a hydroxide (B78521) ion on the formyl carbon. nih.gov

Solvent Effects and Reaction Pathways Optimization

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions of this compound, considering the solvent is crucial for obtaining accurate results. The choice of solvent can influence the stability of reactants, products, and transition states, thereby altering the energy barriers and potentially favoring one reaction pathway over another. nih.gov Optimizing the reaction pathway in the presence of a solvent provides a more realistic model of the actual experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion. Conformational analysis and molecular dynamics simulations provide a way to explore the dynamic nature of molecules.

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation around single bonds. By calculating the relative energies of these conformers, the most stable, low-energy conformations can be determined.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed picture of its flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. nih.gov These simulations can reveal important information about the molecule's accessible conformations and the timescales of its internal motions.

Preferred Conformations and Energy Minima of the Compound

The conformational landscape of this compound is primarily determined by the rotational barriers around its single bonds. The key dihedral angles that would define the stable conformers are those associated with the C2-C3 bond and the orientation of the formyl and dimethoxy groups.

It is anticipated that the molecule would adopt conformations that minimize steric hindrance between the bulky dimethoxy groups, the formyl group, and the nitrile group. The gauche and anti-staggered conformations around the C2-C3 bond are expected to be the most stable. The relative energies of these conformers would depend on the intricate balance of steric repulsion and potential intramolecular hydrogen bonding or dipole-dipole interactions.

A thorough computational analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles and calculating the corresponding energies using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The resulting energy minima would correspond to the most stable conformations of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | Data Not Available |

| Gauche (-) | ~-60° | Data Not Available |

This table is for illustrative purposes only. The actual values would need to be determined through rigorous computational chemistry studies.

Dynamic Behavior and Intermolecular Interactions in Solution

In a solution, the dynamic behavior of this compound would be governed by its interactions with the solvent molecules and the transitions between its various stable conformations. The polarity of the solvent would play a crucial role in determining the predominant intermolecular interactions.

The nitrile and formyl groups are both polar, with the nitrogen and oxygen atoms acting as hydrogen bond acceptors. In protic solvents, such as water or alcohols, hydrogen bonding between the solvent and these groups would be a significant stabilizing interaction. The ether oxygens of the dimethoxy group can also participate in hydrogen bonding.

Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of the molecule in solution. These simulations would track the trajectory of the molecule over time, revealing information about its conformational flexibility, solvent shell structure, and the lifetime of intermolecular interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole |

| Formyl (-CHO) | Hydrogen Bond Acceptor, Dipole-Dipole |

| Dimethoxy (-OCH₃) | Hydrogen Bond Acceptor, van der Waals |

Further experimental and computational research is necessary to fully elucidate the conformational preferences and solution-phase dynamics of this specific compound.

Derivatization and Analog Development of 2 Formyl 4,4 Dimethoxybutanenitrile

Structure-Reactivity Relationship Studies of Modified Analogs

The reactivity of analogs derived from 2-Formyl-4,4-dimethoxybutanenitrile is intrinsically linked to the interplay between its two primary functional groups: the nitrile and the formyl group (liberated from the dimethoxy acetal). Alterations to the molecular backbone or the functional groups themselves can significantly impact the electronic and steric environment, thereby influencing reaction outcomes.

Studies on related bifunctional molecules have shown that the relative positioning and electronic nature of substituents can dictate the chemoselectivity of reactions. For instance, the introduction of electron-withdrawing or electron-donating groups in proximity to the nitrile or aldehyde can modulate their susceptibility to nucleophilic or electrophilic attack.

Key areas of investigation for structure-reactivity relationships include:

Acetal (B89532) Hydrolysis and Formyl Group Reactivity: The stability of the dimethoxy acetal protecting group is a critical factor. The rate of hydrolysis to the free aldehyde can be influenced by the surrounding chemical architecture. Once deprotected, the reactivity of the formyl group in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations is a key parameter.

Influence of Spacer Length: The three-carbon backbone separating the formyl and nitrile functionalities plays a crucial role in potential intramolecular interactions and dictates the conformational flexibility of the molecule. Analogs with varying chain lengths would exhibit different reactivity profiles.

Table 1: Predicted Reactivity Changes in Modified Analogs of this compound

| Modification to Analog Structure | Predicted Effect on Formyl Group Reactivity (Post-Deprotection) | Predicted Effect on Nitrile Group Reactivity |

| Introduction of an alpha-alkyl group | Steric hindrance may decrease reactivity. | Minimal direct electronic effect, but steric bulk could influence accessibility. |

| Incorporation of a beta-hydroxy group | Potential for intramolecular hydrogen bonding, influencing conformation and reactivity. | Electronic effect is minimal, but the hydroxyl group can act as an internal nucleophile. |

| Substitution with electron-withdrawing groups on the backbone | Increased electrophilicity of the aldehyde carbonyl. | Increased susceptibility to nucleophilic attack. |

| Substitution with electron-donating groups on the backbone | Decreased electrophilicity of the aldehyde carbonyl. | Decreased susceptibility to nucleophilic attack. |

Synthesis of Derivatives with Tuned Functional Group Reactivity

The targeted synthesis of derivatives from this compound allows for the precise tuning of its functional group reactivity. This can be achieved through several synthetic strategies that selectively modify one functional group while preserving the other.

Selective Acetal Chemistry:

The dimethoxy acetal serves as a convenient protecting group for the aldehyde. Its selective removal under mild acidic conditions allows for a plethora of subsequent transformations at the formyl position. For example, the liberated aldehyde can be converted into an alkene via a Wittig reaction, an alcohol via reduction with sodium borohydride (B1222165), or a new stereocenter via asymmetric alkylation.

Nitrile Group Manipulation:

The nitrile group offers a diverse range of synthetic possibilities. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, can reduce the nitrile to a primary amine. This amine can then be further functionalized.

Bifunctional Derivatization:

In some synthetic routes, both the aldehyde and the nitrile can be made to react. For example, a reductive amination followed by intramolecular cyclization could lead to the formation of heterocyclic structures. The specific reaction conditions would dictate the outcome and the nature of the resulting derivative.

Table 2: Synthetic Pathways for Derivatization

| Starting Material | Reagents and Conditions | Product Functional Groups |

| This compound | 1. Mild acid (e.g., p-toluenesulfonic acid) 2. Wittig reagent (e.g., Ph3P=CH2) | Alkene, Nitrile |

| This compound | 1. Mild acid 2. NaBH4 | Alcohol, Nitrile |

| This compound | H2, Raney Nickel | Formyl (as acetal), Amine |

| This compound | 1. Strong acid (e.g., H2SO4), H2O 2. Heat | Formyl (as acetal), Carboxylic Acid |

Chemoenzymatic Modifications and Biocatalytic Transformations for Novel Analogs

The use of enzymes in organic synthesis, or biocatalysis, offers a powerful and environmentally friendly approach to creating novel analogs with high selectivity. researchgate.net The functional groups of this compound are amenable to several classes of enzymatic transformations.

Enzymatic Reduction of the Aldehyde:

Upon deprotection of the acetal, the resulting aldehyde is an excellent substrate for alcohol dehydrogenases (ADHs). These enzymes can reduce the aldehyde to the corresponding primary alcohol with high enantioselectivity, a feature that is often difficult to achieve with traditional chemical reductants. acs.org This introduces a chiral center into the molecule, which can be crucial for biological applications.

Enzymatic Transformations of the Nitrile Group:

The nitrile group can be targeted by several types of enzymes. Nitrilases can directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849). researchgate.net Alternatively, a two-step enzymatic pathway involving nitrile hydratase and an amidase can convert the nitrile first to an amide and then to the carboxylic acid. researchgate.net These enzymatic transformations occur under mild conditions, avoiding the harsh reagents often required for chemical hydrolysis. nih.gov

Transaminases for Chiral Amine Synthesis:

Transaminases are a class of enzymes that can catalyze the conversion of a carbonyl group into a chiral amine. nih.gov The deprotected aldehyde of this compound could be a substrate for a transaminase, which, in the presence of an amine donor, would produce a chiral amine at the formyl position. This provides a direct route to enantiomerically pure amino-derivatives.

Table 3: Potential Biocatalytic Transformations for Analog Synthesis

| Functional Group Targeted | Enzyme Class | Potential Product | Key Advantage |

| Formyl (post-deprotection) | Alcohol Dehydrogenase (ADH) | Chiral Alcohol | High enantioselectivity |

| Nitrile | Nitrilase | Carboxylic Acid | Mild reaction conditions |

| Nitrile | Nitrile Hydratase/Amidase | Amide, then Carboxylic Acid | Stepwise conversion allows for isolation of the amide intermediate |

| Formyl (post-deprotection) | Transaminase | Chiral Amine | Direct synthesis of enantiopure amines |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The structural attributes of 2-Formyl-4,4-dimethoxybutanenitrile make it a compelling candidate for integration into continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and facile scalability.

Flow chemistry, particularly in microreactors, provides superior control over reaction conditions, which is crucial for managing the reactivity of a molecule with multiple functional groups like this compound. The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, which can be critical in preventing side reactions or decomposition. Research has demonstrated the successful application of flow chemistry for the synthesis of various nitriles, including cyanide-free methods that enhance safety and sustainability. rsc.orgrsc.org For instance, the van Leusen reaction, which converts ketones to nitriles using tosylmethyl isocyanide (TosMIC), has been adapted to a continuous flow process with residence times as short as 1.5 minutes. rsc.org Similarly, the reduction of nitriles to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) has been shown to be more reproducible and scalable in a flow environment. lookchem.com

Automated synthesis platforms, which can systematically vary reaction conditions and reagents, would be invaluable for exploring the chemical space of this compound. Such platforms can accelerate the discovery of optimal conditions for reactions involving either the aldehyde or nitrile group, or both simultaneously. organic-chemistry.org The synthesis of cyanohydrins, structurally related to the target molecule, has been a subject of automated and flow synthesis studies, highlighting the feasibility of handling such compounds in these systems. researchgate.netgoogle.combeilstein-journals.org

A hypothetical automated workflow for exploring the reactivity of this compound could involve the systematic screening of catalysts and reaction conditions for selective transformations, as detailed in the table below.

| Parameter | Range/Options | Goal |

| Temperature | -20 °C to 150 °C | Determine optimal temperature for selective reactions |

| Pressure | 1 to 10 bar | Enhance reaction rates and control phase behavior |

| Catalyst | Lewis acids, organocatalysts, transition metals | Identify catalysts for selective functional group transformation |

| Reagents | Oxidants, reductants, nucleophiles, electrophiles | Map the reactivity landscape of the molecule |

This systematic approach, enabled by automated platforms, would rapidly generate a comprehensive understanding of the molecule's chemical behavior.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The coexistence of an electrophilic aldehyde, a nucleophilic and electrophilic nitrile, and a protected aldehyde in the form of an acetal (B89532) within the same molecule opens up a plethora of possibilities for novel reactivity and catalytic cycles. The cyano group is a versatile functional group that can participate in various transformations, including cycloadditions and as a directing group in C-H functionalization reactions. youtube.com

One area of interest is the development of catalytic cycles where this compound acts as a key intermediate. For example, a catalytic cycle could be designed to selectively functionalize the position alpha to the nitrile group, followed by an intramolecular reaction with the formyl group to construct complex heterocyclic scaffolds. The nitrile group's ability to act as both a nucleophile (at the nitrogen) and an electrophile (at the carbon) is central to its diverse reactivity. nih.gov

The formyl group can undergo a range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. The interplay between the formyl and nitrile groups could lead to unique tandem reactions. For instance, a reaction could be initiated at the aldehyde, with a subsequent step involving the nitrile group, all within a single synthetic operation.

Potential novel reactions involving this compound are summarized in the following table:

| Reaction Type | Potential Outcome | Significance |

| Intramolecular Aldol Reaction | Formation of a cyclic hydroxynitrile | Access to novel carbocyclic frameworks |

| Tandem Grignard Addition and Cyclization | Synthesis of substituted cyclic imines | Efficient construction of heterocyclic systems |

| Ugi-type Multicomponent Reaction | Rapid assembly of complex acyclic structures | High-throughput synthesis of diverse molecules |

| Catalytic Asymmetric Cyanohydrin Formation | Enantioselective synthesis of a chiral diol precursor | Access to optically active building blocks |

The development of catalysts that can distinguish between the different functional groups will be key to unlocking the full synthetic potential of this molecule.

Applications in Supramolecular Chemistry and Advanced Materials Design

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to the design of functional materials. youtube.comresearchgate.net The nitrile group is a known participant in supramolecular assemblies, capable of acting as a hydrogen bond acceptor and engaging in other non-covalent interactions. mdpi.com The presence of the formyl group and the oxygen atoms of the acetal provide additional sites for hydrogen bonding and coordination.

This combination of functional groups makes this compound a promising building block for the construction of supramolecular polymers, gels, and liquid crystals. The directionality and strength of the interactions involving the cyano group can be tuned to control the self-assembly process and the properties of the resulting material. For example, the formation of supramolecular assemblies through nitrile-nitrile and anion-π interactions has been observed in the crystal structures of some coordination polymers. mdpi.com

In the field of advanced materials, molecules containing both cyano and other functional groups are used in the development of organic electronics, nonlinear optical materials, and sensors. youtube.com The electron-withdrawing nature of the cyano group can be exploited to tune the electronic properties of conjugated systems. By incorporating this compound into larger molecular architectures, it may be possible to create materials with tailored optical and electronic properties.

The potential applications in this area are outlined below:

| Application Area | Role of this compound | Potential Outcome |

| Supramolecular Gels | Gelator molecule forming fibrous networks through hydrogen bonding and other interactions. | Responsive materials for drug delivery or sensing. |

| Liquid Crystals | Core component of a mesogen, with the functional groups influencing packing and phase behavior. | New liquid crystalline materials with unique electro-optical properties. |

| Porous Organic Frameworks | Building block for the synthesis of porous materials through covalent or non-covalent linkages. | Materials for gas storage, separation, or catalysis. |

| Functional Polymers | Monomer for polymerization, introducing reactive handles for post-polymerization modification. | Polymers with tunable properties for various applications. |

Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

Understanding and optimizing the complex reactions of this compound will be greatly facilitated by the use of advanced spectroscopic and imaging techniques for in situ reaction monitoring. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for real-time tracking of the concentrations of reactants, intermediates, and products without the need for sampling. nih.govlibretexts.orgresearchgate.netnih.gov

FTIR spectroscopy is particularly useful for monitoring the nitrile group, which has a characteristic sharp absorption band in a relatively clear region of the infrared spectrum. The carbonyl stretch of the aldehyde group can also be readily monitored. In situ FTIR has been successfully used to monitor a variety of chemical reactions, providing valuable kinetic and mechanistic data. nih.gov

Raman spectroscopy is another powerful tool for in situ monitoring, especially in aqueous or highly absorbing media where FTIR may be less effective. beilstein-journals.orgyoutube.comacs.org It can provide detailed information about molecular structure and has been used to monitor continuous flow reactions in real-time. libretexts.orgyoutube.com The nitrile and carbonyl groups of this compound would both be expected to give rise to distinct Raman signals.

The table below summarizes key spectroscopic techniques and their potential application in studying the reactivity of this compound.

| Spectroscopic Technique | Target Functional Group/Process | Information Gained |

| In Situ FTIR Spectroscopy | Nitrile (C≡N stretch), Aldehyde (C=O stretch) | Reaction kinetics, intermediate detection, endpoint determination. nih.gov |

| In Situ Raman Spectroscopy | Nitrile (C≡N stretch), Aldehyde (C=O stretch) | Real-time monitoring of reaction progress in flow and batch systems. libretexts.orgbeilstein-journals.orgyoutube.comacs.org |

| NMR Spectroscopy | Entire molecule | Structural elucidation of products and stable intermediates. |

| Mass Spectrometry | Reaction mixture components | Identification of products and byproducts, high-throughput screening. |

The application of these advanced analytical methods will be crucial in elucidating the intricate reaction pathways of this compound and in accelerating the development of its applications in the emerging research directions discussed.

Q & A

Q. What are the recommended synthetic routes for 2-Formyl-4,4-dimethoxybutanenitrile?

Methodological Answer: A two-step synthesis is typical. First, protect 4-hydroxybutyronitrile with methoxy groups using trimethyl orthoformate and a catalytic acid (e.g., p-TsOH). Second, introduce the formyl group via oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 3:1). Purify the final product via column chromatography (silica gel, gradient elution with hexane to ethyl acetate). Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): The aldehyde proton appears as a singlet at δ ~9.8 ppm, while methoxy groups resonate as a singlet at δ ~3.3 ppm.

- ¹³C NMR : Key signals include the nitrile carbon (δ ~117 ppm) and aldehyde carbonyl (δ ~190 ppm).

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

- HRMS-ESI : Exact mass analysis (e.g., calculated for C₇H₉NO₃: 155.0582) ensures molecular identity.

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability in aqueous solutions be resolved?

Methodological Answer: Conduct a systematic stability study:

- Prepare buffered solutions (pH 2–8) and incubate the compound at 25°C and 40°C.

- Analyze degradation kinetics using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid).

- At pH <4, the nitrile group hydrolyzes to a carboxylic acid (confirmed by IR loss of ~2220 cm⁻¹). Use LC-MS to identify degradation products. Conflicting data often arise from light exposure; thus, use amber vials and exclude oxygen via nitrogen purging.

Q. What strategies mitigate competing reactivity between the formyl and nitrile groups in cross-coupling reactions?

Methodological Answer:

- Protection/Deprotection : Protect the aldehyde as a dioxolane (using ethylene glycol and BF₃·Et₂O) before performing nitrile-mediated reactions (e.g., cyanoalkylation). Deprotect later with aqueous HCl.

- Catalyst Selection : Use Pd(OAc)₂ with XPhos ligand to selectively activate the nitrile for Suzuki-Miyaura coupling without affecting the aldehyde. Monitor selectivity via ¹H NMR (disappearance of nitrile-coupled protons).

Q. How to optimize reaction conditions for Knoevenagel condensation using this compound?

Methodological Answer:

- DoE Approach : Vary catalysts (e.g., piperidine vs. organocatalysts), solvents (polar vs. nonpolar), and temperatures.

- Analytical Validation : Use GC-MS to track enone formation and quantify side products (e.g., aldol adducts). For example, in toluene with 10 mol% L-proline at 70°C, the reaction achieves 88% yield in 3 hours.

- Kinetic Studies : Pseudo-first-order analysis under anhydrous conditions (molecular sieves) reveals rate constants for optimization.

Key Considerations for Researchers

- Handling Precautions : The aldehyde and nitrile groups may pose irritant hazards. Use fume hoods and PPE (nitrile gloves, lab coat).

- Data Interpretation : Conflicting NMR shifts (e.g., aldehyde proton broadening) may indicate hydration; use deuterated DMSO for spectra in dry conditions.

- Advanced Applications : The compound serves as a precursor for heterocyclic syntheses (e.g., pyridines via Hantzsch reactions) or chiral building blocks when paired with asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.